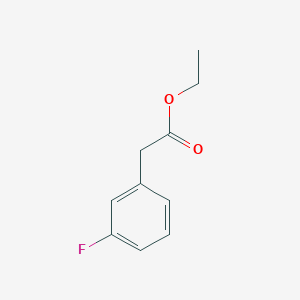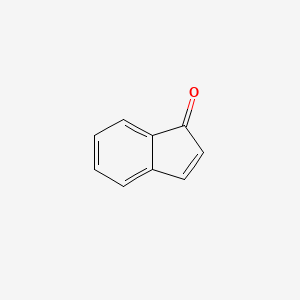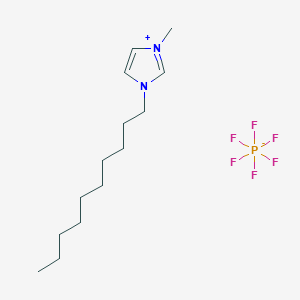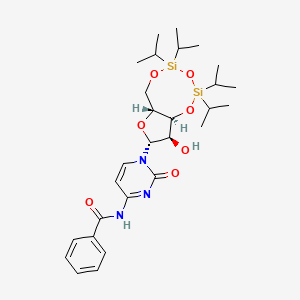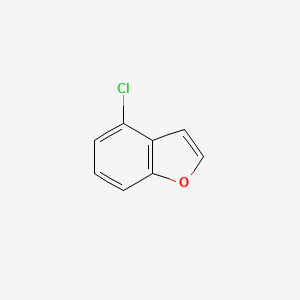
1-Ethylcyclohexyl methacrylate
Übersicht
Beschreibung
1-Ethylcyclohexyl methacrylate (ECHM) is a type of methacrylate monomer, a monofunctional acrylate monomer that is used in the synthesis of polymers and other materials. It is a colorless liquid with a faint odor and a low volatility. ECHM is used in a variety of industries, including the production of adhesives, coatings, elastomers, and plastics. It is also used in the production of polymers and other materials used in medical and industrial applications.
Wissenschaftliche Forschungsanwendungen
Mechanical Properties in Clinical Applications
1-Ethylcyclohexyl methacrylate, as a type of cyclic methacrylate, has been researched for its mechanical properties, particularly in the context of clinical applications. Studies have shown that these materials, including homopolymers and room temperature polymerizing systems using poly(ethyl methacrylate) with a heterocyclic methacrylate monomer, demonstrate ductility and mechanical properties that indicate their potential usefulness in clinical settings. For example, Patel and Braden (1991) explored the mechanical properties of various methacrylates, highlighting their potential in low polymerization shrinkage systems and their relevance for clinical use (Patel & Braden, 1991).
Novel Polymer Systems and Drug Release
Another area of research involves the development of novel polymer systems for drug release. Patel, Braden, and Downes (1994) investigated a heterocyclic methacrylate polymer system, originally developed as a low shrinkage polymer system, as a biomaterial for drug release and for encouraging bone or cartilage regeneration. This research illustrates the potential of methacrylate-based polymers in biomedical applications, including drug delivery systems (Patel, Braden, & Downes, 1994).
Analytical Characterizations and Chemical Precursors
Research has also been conducted on the analytical characterizations of N-alkyl-arylcyclohexylamines, a category that includes substances like 1-Ethylcyclohexyl methacrylate. These compounds have been synthesized and characterized to aid in the identification of new substances of abuse. Wallach et al. (2016) provided detailed syntheses and analytical characterizations of these compounds, demonstrating their potential as chemical precursors for the synthesis of multifunctional polymers (Wallach et al., 2016).
Advanced Separation Techniques
The development of high-temperature separation techniques for analyzing the chemical composition of ethylene-methyl methacrylate block copolymers is another significant area of research. Heinz et al. (2005) explored methods like high-temperature size-exclusion chromatography for analyzing block copolymers, which include 1-Ethylcyclohexyl methacrylate as a component. This research is crucial for understanding the composition and properties of these complex polymer systems (Heinz et al., 2005).
Biocompatible Copolymers for Biomedical Applications
Finally, research into biocompatible copolymers for various biomedical applications is a significant aspect of 1-Ethylcyclohexylmethacrylate research. For instance, Ma et al. (2003) explored the synthesis of well-defined biocompatible block copolymers via atom transfer radical polymerization of 2-Methacryloyloxyethyl phosphorylcholine, a process that includes methacrylic acid derivatives like 1-Ethylcyclohexyl methacrylate. These copolymers have shown promise in numerous biomedical applications due to their biocompatibility and functionality (Ma et al., 2003).
Eigenschaften
IUPAC Name |
(1-ethylcyclohexyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-4-12(8-6-5-7-9-12)14-11(13)10(2)3/h2,4-9H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUIKOPEGIZINI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCC1)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463687 | |
| Record name | 1-ethylcyclohexyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylcyclohexyl methacrylate | |
CAS RN |
274248-09-8 | |
| Record name | 1-ethylcyclohexyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

